Cas no 88741-06-4 (Benzene, 1-fluoro-3-(2-phenylethenyl)-)

Benzene, 1-fluoro-3-(2-phenylethenyl)- structure
88741-06-4 structure
Product Name:Benzene, 1-fluoro-3-(2-phenylethenyl)-
CAS No:88741-06-4
MF:C14H11F
MW:198.235547304153
CID:622610
PubChem ID:607798
Update Time:2025-04-19

Benzene, 1-fluoro-3-(2-phenylethenyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-fluoro-3-(2-phenylethenyl)-
    • 1-fluoro-3-(2-phenylethenyl)benzene
    • 88741-06-4
    • DTXSID60345888
    • Inchi: 1S/C14H11F/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H
    • InChI Key: NUAGVTUKHLNXKJ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C=CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 198.084478513g/mol
  • Monoisotopic Mass: 198.084478513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0Ų
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